1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

Chemical procurement Quality assurance Building block standardization

A pre-activated, crystalline heterocyclic building block with a privileged 1,3,4-oxadiazole core and free piperazine NH handle. The 5-methyl substituent delivers a calculated LogP of 0.21—occupying a distinct physicochemical space from ethyl, phenyl, or unsubstituted analogs—ensuring reliable aqueous solubility and consistent SAR readouts. Supplied as the hydrochloride salt (≥98% purity, MW 204.66 Da) for accurate weighing, HTS-ready dissolution, and direct use in amide coupling, reductive amination, or N-arylation. Ideal for hit-to-lead expansion and fragment elaboration targeting GPCRs, ion channels, and CNS-penetrant libraries. Order high-purity material to avoid false positives and ensure synthetic reproducibility from mg to multi-gram scale.

Molecular Formula C7H13ClN4O
Molecular Weight 204.66
CAS No. 1266694-06-7
Cat. No. B2888500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride
CAS1266694-06-7
Molecular FormulaC7H13ClN4O
Molecular Weight204.66
Structural Identifiers
SMILESCC1=NN=C(O1)N2CCNCC2.Cl
InChIInChI=1S/C7H12N4O.ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H
InChIKeyJJTKHWSRDDGCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride (CAS 1266694-06-7) – Core Building Block for Medicinal Chemistry and Heterocyclic Synthesis


1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a heterocyclic conjugate combining a 1,3,4-oxadiazole ring with a piperazine moiety, supplied as the crystalline hydrochloride salt . The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, conferring metabolic stability and hydrogen-bonding capacity, while the piperazine nitrogen serves as a versatile handle for further derivatization or salt formation [1]. The 5-methyl substituent on the oxadiazole ring provides a specific steric and electronic profile distinct from higher alkyl or aryl analogs, making this compound a well-defined intermediate for parallel library synthesis, hit-to-lead optimization, and fragment-based drug discovery campaigns.

Why 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Although the 1,3,4-oxadiazole-piperazine class contains numerous analogs that may appear interchangeable to procurement workflows, generic substitution is scientifically unsound because the nature of the 5-position substituent on the oxadiazole ring fundamentally dictates the compound's lipophilicity, hydrogen-bonding capacity, and target-binding pharmacophore [1]. The 5-methyl analog occupies a distinct physicochemical space with a calculated LogP of 0.21, delivering aqueous solubility and permeability properties that diverge significantly from ethyl (estimated LogP ~0.7), phenyl (~2.5), or unsubstituted (LogP ~−0.2) congeners . Furthermore, the 1,3,4-oxadiazole regioisomer presents different electronic distribution and metabolic stability compared to 1,2,4-oxadiazole variants, directly impacting SAR reproducibility in lead optimization programs [1]. These quantitative differences mean that substituting one analog for another without re-validation risks project delays, inconsistent biological readouts, and failed scale-up attempts.

Quantitative Differentiation Evidence for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride (1266694-06-7) Versus Closest Analogs


Purity Benchmark: 98% HPLC Purity Versus Typical 95% Analog Supply

The hydrochloride salt of 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine is supplied with a documented purity of 98% (HPLC area%) . This exceeds the commonly offered purity of 95% for closely related analogs such as 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine from multiple commercial sources . For synthetic chemists performing multi-step sequences, the 3-percentage-point purity difference translates to a reduction in cumulative impurity burden, minimizing off-cycle purification and improving step-yield reproducibility.

Chemical procurement Quality assurance Building block standardization

Lipophilicity Tuning: LogP 0.21 Enables Favorable Aqueous Solubility Versus Ethyl and Phenyl Analogs

The calculated partition coefficient (LogP) of the target compound is 0.21 , placing it within the optimal range for aqueous solubility and CNS drug-likeness (LogP 0–3). By contrast, the 5-ethyl analog is estimated at LogP ~0.7, and the 5-phenyl analog at ~2.5, based on fragment-based calculation (CLOGP Δ = +0.52 per CH₂ insertion; +2.30 for phenyl replacement of methyl) [1]. The 10-fold incremental lipophilicity from methyl to phenyl translates to significantly reduced aqueous solubility (estimated >5-fold decrease per Lipinski's rule-of-5 trends), which can impact both in vitro assay performance and formulation feasibility in early drug discovery.

Physicochemical profiling Drug-likeness ADME optimization

Salt Form Advantage: Hydrochloride Crystallinity and Aqueous Solubility Versus Free Base

The hydrochloride salt (MW 204.66) is a crystalline solid with defined storage conditions, whereas the free base (MW 168.20, CAS 933705-02-3) is typically supplied as a less-characterized amorphous material . Hydrochloride salt formation increases the polar surface area (TPSA 54.19 Ų for the salt versus ~45.3 Ų for the free base) and introduces a counterion that enhances aqueous solubility through ionization at physiological pH. This is particularly relevant for biological assays where the compound must be dissolved in aqueous buffer (e.g., PBS, cell culture media) at defined concentrations. Procurement of the pre-formed hydrochloride salt eliminates the need for in-house salt preparation and characterization, reducing laboratory overhead and ensuring batch-to-batch consistency.

Salt selection Formulation science Solid-state chemistry

Regioisomeric Specificity: 1,3,4-Oxadiazole Versus 1,2,4-Oxadiazole Pharmacophoric Differences

The 1,3,4-oxadiazole isomer presents the nitrogen atoms at positions 3 and 4, creating a distinct hydrogen-bond acceptor pattern (O and N3) compared to the 1,2,4-isomer (N2 and N4). This difference alters the vector of the piperazine attachment relative to the methyl group, affecting the three-dimensional pharmacophore. SAR studies across oxadiazole-piperazine conjugates indicate that 1,3,4-oxadiazoles generally exhibit broader antimicrobial spectrum activity compared to their 1,2,4-counterparts, with MIC shifts of 2- to 8-fold observed between regioisomers in head-to-head antibacterial panels [1]. For example, in a 2011 study of oxadiazole congeners, the 5-methyl-1,3,4-oxadiazole derivative 19 showed MIC 25 μg/mL against multiple bacterial strains, while isomeric 1,2,4-oxadiazoles required higher concentrations (≥50 μg/mL) to achieve comparable inhibition [2].

Bioisosterism Scaffold hopping Medicinal chemistry design

Procurement-Ready Application Scenarios for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride (1266694-06-7)


Parallel Library Synthesis of Oxadiazole-Piperazine Conjugates for CNS Drug Discovery

The 5-methyl-1,3,4-oxadiazole-piperazine hydrochloride serves as a versatile, pre-activated building block for amide coupling, reductive amination, or N-arylation reactions. Its favorable LogP (0.21) and crystalline hydrochloride salt form ensure reliable weighing, dissolution, and reactivity in high-throughput parallel synthesis, enabling the rapid generation of diverse compound libraries targeting GPCRs, ion channels, or MAO enzymes, where balanced lipophilicity is critical for CNS penetration [1].

Fragment-Based Screening and Hit Validation Campaigns

With a molecular weight of 204.66 Da and a low calculated LogP, this compound meets Rule-of-3 criteria for fragment-based drug discovery (MW < 300, LogP ≤ 3). Its high purity (98%) minimizes false-positive signals in biochemical and biophysical screening assays (SPR, TSA, NMR), while the free piperazine NH provides a validated vector for fragment growth and elaboration.

Antimicrobial Lead Optimization Using Bioisosteric Oxadiazole Scaffolds

The 1,3,4-oxadiazole core is associated with broad-spectrum antibacterial activity, with class-level MIC values as low as 25 μg/mL against Gram-positive and Gram-negative strains . The specific 5-methyl substitution offers a defined starting point for SAR exploration, where incremental changes (e.g., 5-ethyl, 5-phenyl) can be systematically evaluated against in-house bacterial panels without confounding variables introduced by regioisomer or salt-form variability.

Synthetic Intermediate for N-Alkylated Piperazine Pharmacophores

The secondary amine of the piperazine ring in this compound is a reactive handle for N-alkylation, acylation, or sulfonylation reactions. The 98% purity specification ensures that downstream products are not compromised by starting-material impurities, reducing the need for intermediate purification and improving overall synthetic throughput from milligram to multi-gram scale.

Quote Request

Request a Quote for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.